XL228 - 952306-27-3

XL228

Catalog Number: EVT-8181723
CAS Number: 952306-27-3
Molecular Formula: C22H31N9O
Molecular Weight: 437.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
XL228 is a novel anticancer compound designed to inhibit the insulin-like growth factor type-1 receptor (IGF1R), Src and Abl tyrosine kinases – targets that play crucial roles in cancer cell proliferation, survival and metastasis.
Tyrosine Kinase Inhibitor XL228 is a synthetic molecule that targets multiple tyrosine kinases with potential antineoplastic activity. Tyrosine kinase inhibitor XL228 binds to and inhibits the activities of multiple tyrosine kinases, such as the insulin-like growth factor 1 receptor (IGF1R), Src tyrosine kinase, and Bcr-Abl tyrosine kinase. Blockade of these kinases may result in the inhibition of tumor angiogenesis, cell proliferation, and metastasis. In addition, this agent may be a potent inhibitor of the T315I mutant form of the Abl protein, which is associated with the resistance of chronic myelogenous leukemia (CML) to other tyrosine kinase inhibitors. IGF1R and Src tyrosine kinases are upregulated in many tumor cells and play important roles in tumor cell proliferation and metastasis. Bcr-Abl translocation leads to constitutive activation of ABL kinase and is commonly associated with Philadelphia-positive acute lymphocytic leukemia (ALL).
Synthesis Analysis

The synthesis of XL228 involves complex organic chemistry techniques aimed at creating a compound that can effectively inhibit its target kinases. While specific synthetic pathways are not extensively detailed in the literature, it is known that the synthesis includes steps to ensure high purity and potency against its targets.

The compound is synthesized as a part of a broader effort to develop multitargeted kinase inhibitors. The synthetic methods likely involve standard reactions such as coupling reactions to form the core structure of the molecule, followed by purification processes like chromatography to isolate the active compound .

Molecular Structure Analysis

XL228's molecular structure is characterized by its ability to bind effectively to various tyrosine kinases. Although specific structural data such as the three-dimensional conformation or detailed chemical formula are not provided in the search results, it is noted that XL228 possesses specific binding affinities for its targets, which are crucial for its mechanism of action.

The compound has an IC50 (the concentration required to inhibit 50% of the enzyme activity) of approximately 5 nM for Bcr-Abl and lower values for other targets like Aurora A and Src kinases, indicating strong potency . This suggests a well-optimized structure conducive to binding with high affinity.

Chemical Reactions Analysis

XL228 undergoes various chemical interactions upon administration, primarily through its binding to target kinases. The inhibition of these kinases leads to downstream effects that disrupt critical signaling pathways involved in cell proliferation and survival.

The reactions facilitated by XL228 include:

  • Inhibition of Insulin-like Growth Factor Type-1 Receptor: This receptor plays a significant role in cancer cell survival and resistance to chemotherapy.
  • Inhibition of Src Family Kinases: These kinases are involved in multiple signaling pathways that promote tumor growth.
  • Inhibition of Bcr-Abl: Particularly relevant in chronic myelogenous leukemia, where this fusion protein contributes to uncontrolled cell division .
Mechanism of Action

XL228 exerts its antineoplastic effects primarily through competitive inhibition of tyrosine kinases. By binding to the active sites of these enzymes, XL228 prevents their phosphorylation activities, which are essential for activating signaling pathways that promote cancer cell growth and survival.

The mechanism can be summarized as follows:

  • Binding: XL228 binds to the ATP-binding site of target kinases.
  • Inhibition: This binding inhibits the phosphorylation process critical for kinase activity.
  • Downstream Effects: The inhibition leads to reduced cell proliferation, increased apoptosis (programmed cell death), and decreased tumor metastasis .
Physical and Chemical Properties Analysis

While specific physical properties such as melting point or solubility are not detailed in the search results, XL228 is described as having high purity levels (99.85% according to some sources) and being stable under standard laboratory conditions.

Chemical properties include:

  • Molecular Weight: Not explicitly stated but inferred from related compounds.
  • Solubility: Generally soluble in organic solvents used in laboratory settings.
  • Stability: Maintains integrity under typical storage conditions .
Applications

XL228 is primarily investigated for its potential applications in oncology. Its ability to inhibit multiple tyrosine kinases makes it a promising candidate for treating various cancers, particularly those resistant to existing therapies.

Key applications include:

  • Treatment of Solid Tumors: Demonstrated efficacy in preclinical models.
  • Hematologic Malignancies: Currently being evaluated in clinical trials for conditions like chronic myelogenous leukemia.
  • Enhancing Radiosensitivity: Studies indicate that XL228 may enhance the effectiveness of radiation therapy by sensitizing tumor cells .
Mechanistic Basis of XL228 as a Multitargeted Kinase Inhibitor

Structural Determinants of XL228 Binding to ATP-Binding Pockets

Conformational Flexibility in Targeting Conserved Kinase Domains

XL228 exhibits a unique capacity to engage both active (DFG-in) and inactive (DFG-out) conformations of kinase domains, a property critical for its multitargeted efficacy. The compound’s imidazo[1,2b]pyridazine core occupies the adenine-binding pocket of kinases, forming hydrogen bonds with conserved residues in the hinge region (e.g., Met318 in Insulin-like Growth Factor 1 Receptor). Simultaneously, its trifluoromethylphenyl moiety exploits hydrophobic pockets induced by the DFG-out conformation, enabling potent inhibition of kinases like Insulin-like Growth Factor 1 Receptor and Proto-oncogene tyrosine-protein kinase Src. This dual-binding capability allows XL228 to suppress aberrant signaling across diverse cancer types, including leukemias and solid tumors driven by receptor tyrosine kinase hyperactivity [1] [4].

Conformational adaptability is further evidenced by XL228’s inhibition profile against kinases with divergent activation states. For example, XL228 inhibits Aurora A (a serine/threonine kinase regulating mitosis) with an half-maximal inhibitory concentration of 3.1 nM, despite structural differences from tyrosine kinases like Insulin-like Growth Factor 1 Receptor. This broad targeting stems from XL228’s ability to accommodate subtle variations in ATP-binding site topology through its flexible substituents, such as the methylpiperazine group, which forms additional hydrogen bonds with non-conserved residues adjacent to the catalytic cleft [2] [7].

Table 1: Key Structural Interactions of XL228 in Kinase Binding Domains

Kinase Domain RegionXL228 MoietyInteraction TypeFunctional Consequence
Hinge region (e.g., Met318)Imidazo[1,2b]pyridazine coreHydrogen bondingAnchors inhibitor in ATP-binding pocket
Hydrophobic back pocketMethylphenyl groupVan der Waals forcesStabilizes DFG-out conformation
Gatekeeper regionEthynyl linkageVan der Waals forcesOvercomes steric hindrance from mutations
DFG motifTrifluoromethylphenylHydrophobic interactionExploits unique inactive conformation
Allosteric sitesMethylpiperazineHydrogen bondingEnhances selectivity and residence time

Role of Ethynyl Linkages in Overcoming Gatekeeper Mutations (e.g., T315I in BCR-Abl)

The ethynyl linkage in XL228 is a critical structural feature enabling activity against the therapy-resistant BCR-Abl Threonine315Isoleucine mutation. This mutation substitutes a bulky isoleucine for threonine in the gatekeeper position, sterically hindering inhibitors like imatinib and dasatinib. XL228’s linear ethynyl group (–C≡C–) inserts into the reorganized hydrophobic pocket created by Threonine315Isoleucine, forming favorable van der Waals contacts with isoleucine’s alkyl side chain. This bypasses the need for hydrogen bonding with residue 315—a limitation of first- and second-generation BCR-Abl inhibitors [4] [7].

Biochemical analyses confirm XL228’s exceptional potency against Threonine315Isoleucine-mutated Abl (half-maximal inhibitory concentration = 1.4 nM), surpassing its activity against wild-type Abl (half-maximal inhibitory concentration = 5 nM). Crystallographic studies reveal that the ethynyl moiety minimizes steric clash while maintaining interactions with P-loop residues (e.g., Tyrosine253), which collapse around the inhibitor. This binding stability translates to cellular efficacy, where XL228 inhibits phosphorylation of BCR-Abl and its substrate Signal transducer and activator of transcription 5 in chronic myelogenous leukemia-derived K562 cells at nanomolar concentrations (half-maximal inhibitory concentration = 33–43 nM), irrespective of Threonine315Isoleucine presence [3] [4] [7].

Polypharmacology and Cross-Kinase Selectivity Profiles

Quantitative Proteomic Profiling of Kinase Engagement

Proteome-wide profiling using multiplexed kinase assays demonstrates XL228’s polypharmacology, quantifying its engagement with 84–105 human kinases. These arrays reveal low-nanomolar inhibition of tyrosine kinases (Insulin-like Growth Factor 1 Receptor, Proto-oncogene tyrosine-protein kinase Src, Lyn tyrosine kinase, Fibroblast growth factor receptor 1–3) and serine/threonine kinases (Aurora A/B), with half-maximal inhibitory concentration values spanning 1.6–6.1 nM. Insulin-like Growth Factor 1 Receptor is the most potently inhibited target (half-maximal inhibitory concentration = 1.6 nM), followed by Lyn tyrosine kinase (half-maximal inhibitory concentration = 2 nM) and Aurora A (half-maximal inhibitory concentration = 3.1 nM). Such broad-spectrum activity is attributed to XL228’s capacity to target conserved structural motifs within kinase ATP-binding sites, including the hydrophobic spine and catalytic lysine-glutamate salt bridge [2] [5] [10].

Quantitative phosphoproteomic analyses in tumor cell lines further delineate XL228’s functional impacts. At concentrations ≥10 nM, XL228 ablates phosphorylation of Aurora A/B at activation loop residues (Threonine288/Threonine232), disrupting mitotic spindle formation in HeLa cells. Concurrently, it suppresses Insulin-like Growth Factor 1 Receptor autophosphorylation and downstream effectors like Insulin receptor substrate 1 and Phosphoinositide 3-kinase-Akt. This dual targeting arrests proliferation in 30% of cancer cell lines tested, particularly those with Fibroblast growth factor receptor or Anaplastic lymphoma kinase alterations [2] [6].

Table 2: Selectivity Profile of XL228 Across Key Kinase Targets

Kinase TargetClassificationXL228 half-maximal inhibitory concentration (nM)Therapeutic Relevance
Insulin-like Growth Factor 1 ReceptorReceptor tyrosine kinase1.6Tumor growth/survival signaling
Aurora ASerine/threonine kinase3.1Mitotic spindle assembly
Wild-type AblNon-receptor tyrosine kinase5.0Chronic myelogenous leukemia pathogenesis
Abl Threonine315IsoleucineMutant tyrosine kinase1.4Imatinib/dasatinib resistance
Proto-oncogene tyrosine-protein kinase SrcNon-receptor tyrosine kinase6.1Metastasis signaling
Lyn tyrosine kinaseSrc-family kinase2.0B-cell malignancy progression
Fibroblast growth factor receptor 1Receptor tyrosine kinase2.0Angiogenesis, tumor proliferation
Anaplastic lymphoma kinaseReceptor tyrosine kinase<100 (cellular)Lymphoma, non-small cell lung cancer

Impact of Off-Target Effects on Therapeutic Efficacy

XL228’s off-target engagements—while contributing to antitumor efficacy—introduce complex therapeutic trade-offs. Inhibition of Vascular endothelial growth factor receptor 2 (half-maximal inhibitory concentration = 1.5 nM) and Platelet-derived growth factor receptor α (half-maximal inhibitory concentration = 1.1 nM) disrupts tumor angiogenesis, as evidenced by reduced microvessel density in xenograft models. However, concurrent suppression of Insulin receptor (half-maximal inhibitory concentration >1000 nM) is negligible, mitigating metabolic dysregulation risks. This contrasts with other Insulin-like Growth Factor 1 Receptor inhibitors that cross-react with Insulin receptor at physiological concentrations [4] [8].

Therapeutically beneficial off-target effects include Lyn tyrosine kinase blockade (half-maximal inhibitory concentration = 2 nM), which augments BCR-Abl inhibition in Philadelphia chromosome-positive leukemias. Yet, inhibition of Fibroblast growth factor receptor 1–3 may drive tissue-specific toxicities. Cell-based mutagenesis screens reveal that XL228’s multitargeted activity prevents resistance development—a limitation of selective kinase inhibitors. In vivo, XL228 plasma concentrations of 0.8–3.5 μM achieve ≥50% suppression of BCR-Abl and Signal transducer and activator of transcription 5 phosphorylation, underscoring pharmacodynamic efficacy attributable to its polypharmacology [3] [4] [6].

Properties

CAS Number

952306-27-3

Product Name

XL228

IUPAC Name

4-N-(5-cyclopropyl-1H-pyrazol-3-yl)-6-(4-methylpiperazin-1-yl)-2-N-[(3-propan-2-yl-1,2-oxazol-5-yl)methyl]pyrimidine-2,4-diamine

Molecular Formula

C22H31N9O

Molecular Weight

437.5 g/mol

InChI

InChI=1S/C22H31N9O/c1-14(2)17-10-16(32-29-17)13-23-22-25-19(24-20-11-18(27-28-20)15-4-5-15)12-21(26-22)31-8-6-30(3)7-9-31/h10-12,14-15H,4-9,13H2,1-3H3,(H3,23,24,25,26,27,28)

InChI Key

ALKJNCZNEOTEMP-UHFFFAOYSA-N

SMILES

CC(C)C1=NOC(=C1)CNC2=NC(=CC(=N2)N3CCN(CC3)C)NC4=NNC(=C4)C5CC5

Canonical SMILES

CC(C)C1=NOC(=C1)CNC2=NC(=CC(=N2)N3CCN(CC3)C)NC4=NNC(=C4)C5CC5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.